8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-15-10-4-8-14-9-5-11-16(17(14)15)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXGYNYDJHICOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540754 | |
| Record name | 8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88058-45-1 | |
| Record name | 8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with naphthalen-1(2H)-one.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of naphthalen-1(2H)-one with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors to accommodate the production of significant quantities of the compound.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted naphthalenones depending on the reagents used.
Scientific Research Applications
8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 8-position substitution (e.g., benzyloxy) in DHN derivatives is less sterically hindered compared to 6- or 7-position substituents, allowing better interaction with hydrophobic protein pockets .
- Halogen vs. Benzyloxy : Bromine or fluorine at the 7-position (e.g., ) improves cell permeability and metabolic stability but may reduce solubility. Benzyloxy groups balance lipophilicity and synthetic versatility .
- Hydroxy vs. Methoxy/Benzyloxy : Hydroxylated derivatives (e.g., 4,6,8-trihydroxy-DHN) exhibit higher polarity and antifungal activity but poor blood-brain barrier penetration, limiting neuroinflammatory applications .
Physicochemical and Structural Insights
- Molecular Geometry: The benzyloxy group at the 8-position induces a chair conformation in the cyclohexanone ring, with a dihedral angle of ~51° between aromatic rings, optimizing hydrophobic interactions .
- Hydrogen Bonding : Hydroxylated derivatives form extensive hydrogen-bonding networks (e.g., 4,6,8-trihydroxy-DHN), whereas benzyloxy groups rely on weak C–H···π interactions for crystal packing .
Biological Activity
8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound features a naphthalene core with a benzyloxy substituent, which enhances its reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 278.34 g/mol. The presence of the benzyloxy group is particularly significant as it contributes to the compound's unique properties compared to similar naphthalene derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The minimal inhibitory concentration (MIC) values were determined through standard assays, demonstrating efficacy comparable to existing antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Reduction in cell viability: IC50 value of approximately 15 µM.
- Apoptotic induction: Increased levels of caspase-3 and PARP cleavage were observed.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: It has been suggested that the compound interacts with receptors associated with growth factor signaling pathways, influencing cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | Hydroxyl group instead of benzyloxy | Moderate anticancer activity |
| 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Methoxy group | Antimicrobial but less potent than benzyloxy derivative |
| 8-Amino-3,4-dihydronaphthalen-1(2H)-one | Amino group | Stronger interaction with certain receptors |
This table illustrates that the benzyloxy substitution significantly enhances both antimicrobial and anticancer activities compared to other derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one and its derivatives?
The Claisen-Schmidt condensation reaction is a primary method for synthesizing 3,4-dihydronaphthalen-1(2H)-one derivatives. This involves reacting a substituted benzaldehyde with a ketone precursor (e.g., 7-methoxy-3,4-dihydronaphthalen-1(2H)-one) under alkaline conditions (e.g., NaOH in methanol). The reaction typically yields α,β-unsaturated ketones, which are key intermediates for further functionalization .
Q. How can the poor aqueous solubility of 3,4-dihydronaphthalen-1(2H)-one derivatives be addressed to improve bioavailability?
Michael addition reactions with nucleophiles like guanidine hydrochloride can enhance water solubility by introducing polar groups into the α,β-unsaturated ketone scaffold. This modification retains biological activity while improving pharmacokinetic properties .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Determines molecular conformation, bond lengths, and packing interactions (e.g., weak hydrogen bonds like C–H···O or C–H···π). For example, monoclinic space groups (e.g., P21/n) are commonly observed .
- NMR and FT-IR : Confirm functional groups and regiochemistry, particularly for methoxy or benzyloxy substituents .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, methoxy positioning) influence the biological activity of 3,4-dihydronaphthalen-1(2H)-one derivatives?
- Halogenation : Bromine or fluorine at the 7-position enhances metabolic stability and cell permeability. For example, brominated derivatives show improved hydrophobic interactions with protein targets .
- Methoxy groups : Substitution at the 8-position (as in 8-methoxy derivatives) modulates electronic effects, influencing anti-inflammatory or anticancer activity. Dihedral angles between aromatic rings (e.g., ~51.7°) also affect binding to enzymes like Bcl-2 or NF-κB .
Q. What experimental strategies resolve contradictions in bioactivity data across similar derivatives?
- Solubility controls : Compare activity in assays with DMSO vs. aqueous buffers to isolate solubility-driven false negatives .
- Crystallographic validation : Verify if conformational changes (e.g., chair vs. boat cyclohexanone rings) alter binding modes .
- SAR studies : Systematically replace substituents (e.g., benzyloxy vs. morpholino) to identify pharmacophores .
Q. How can computational modeling optimize the design of 3,4-dihydronaphthalen-1(2H)-one-based inhibitors?
Molecular docking studies (e.g., with AutoDock Vina) predict binding affinities to targets like Bcl-2 or retinoic acid metabolism enzymes. Focus on hydrophobic pockets and halogen-bonding interactions guided by crystal structures (e.g., C–F···π contacts in fluorinated derivatives) .
Q. What are the challenges in crystallizing 8-substituted derivatives, and how are they mitigated?
- Crystallization issues : Bulky substituents (e.g., benzyloxy) disrupt packing, leading to twinning or poor diffraction. Use high-resolution data (≤1.0 Å) and iterative refinement in SHELXL to resolve disorder .
- Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to stabilize bioactive conformations .
Methodological Considerations
Q. How to validate the stereochemical purity of α,β-unsaturated ketone derivatives?
- NOESY NMR : Confirm E/Z isomerism by analyzing spatial proximity of olefinic protons.
- X-ray diffraction : Directly assigns stereochemistry via torsion angles (e.g., C8–C7–C11–C12 = 175.2° for E-isomers) .
Q. What reaction conditions favor high regioselectivity in Claisen-Schmidt condensations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
